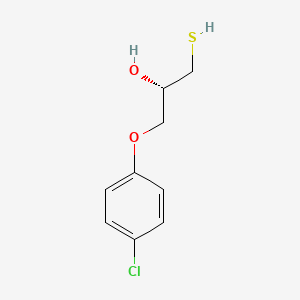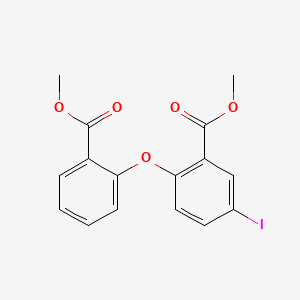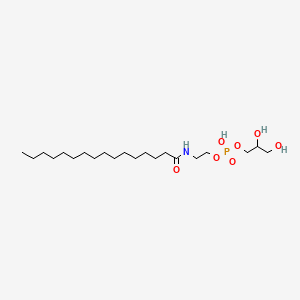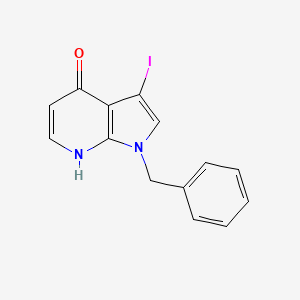
1-Benzyl-3-iodo-4-hydroxy-7-azaindole
Vue d'ensemble
Description
1-Benzyl-3-iodo-4-hydroxy-7-azaindole is a chemical compound with the molecular formula C14H11IN2O and a molecular weight of 350.15 . It is a derivative of azaindole, a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has been used in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors .
Synthesis Analysis
The synthesis of azaindole derivatives, including this compound, often involves palladium-catalyzed cross-coupling reactions . For instance, 3,5-Disubstituted-7-azaindole derivatives were prepared in two steps from 1-tosyl-3-iodo-5-bromo-7-azaindole after two successive palladium-catalyzed cross-coupling reactions using 1-(substituted)benzyl .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine and a pyrrole ring fused by a C-C bond . This structure is similar to the indole or purine systems, differing only by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis
Azaindole derivatives, including this compound, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used as reactants in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors .Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
1-Benzyl-3-iodo-4-hydroxy-7-azaindole and its derivatives have been extensively studied for their unique chemical reactivity and synthetic utility. Electrophilic substitution in the 3-position of these compounds often requires harsher conditions compared to unsubstituted 7-azaindoles. However, nucleophilic replacement, such as the substitution of a chlorine atom by a methoxy group, is facilitated in compounds like 1-benzyl-4-methyl-5-cyano-6-chloro-7-azaindoles, indicating a distinct reactivity profile influenced by specific substituents (Sycheva et al., 1987). This characteristic makes these compounds valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures.
Luminescent and Electroluminescent Properties
7-Azaindole derivatives, including those related to this compound, have been recognized for their potential in optoelectronic applications due to their luminescent and electroluminescent properties. Novel compounds based on 7-azaindole scaffolds have been synthesized, displaying blue luminescence, which is of particular interest for organic light-emitting diode (OLED) technologies. These compounds, such as 1,3-di(N-7-azaindolyl)benzene and its derivatives, not only exhibit promising luminescent properties but also have been successfully employed as blue emitters and hole transport materials in electroluminescent devices, demonstrating the versatility of 7-azaindole derivatives in materials science (Wu et al., 2001).
Coordination Chemistry and Reactivity
7-Azaindoles, including the 1-benzyl-3-iodo-4-hydroxy variant, exhibit a rich coordination chemistry with both main group elements and transition metals. This aspect is particularly relevant for the development of new materials and for applications in catalysis. The coordination compounds formed by 7-azaindoles have been shown to possess not only interesting luminescent properties but also unique reactivity towards chemical bonds, such as C-H and C-X bonds. This makes them valuable tools in the field of chemical synthesis and materials science, offering new pathways for bond activation and functionalization (Zhao & Wang, 2010).
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole are protein kinases . Specifically, it has been used as a reactant in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition occurs when the compound binds to the active site of the kinase, preventing it from phosphorylating other proteins . The exact mode of binding is subject to further investigation and may vary depending on the specific kinase target.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of Rho kinase (ROCK) can impact pathways involved in cell migration, proliferation, and survival . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. This can lead to changes in cell behavior, such as reduced proliferation or altered migration . The specific effects can vary depending on the cellular context and the specific kinase targets of the compound.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interactions with its targets.
Orientations Futures
Azaindoles and their derivatives, including 1-Benzyl-3-iodo-4-hydroxy-7-azaindole, continue to attract attention in terms of drug optimization strategies . Their use has contributed to the generation of new therapeutic agents, and their commercial availability has steadily increased . Future research will likely continue to explore novel syntheses and unknown structures of azaindole derivatives .
Propriétés
IUPAC Name |
1-benzyl-3-iodo-7H-pyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-11-9-17(8-10-4-2-1-3-5-10)14-13(11)12(18)6-7-16-14/h1-7,9H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVPENCWWDLOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2NC=CC3=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215062 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-98-5 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


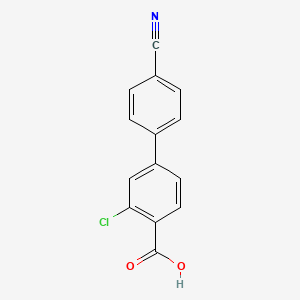
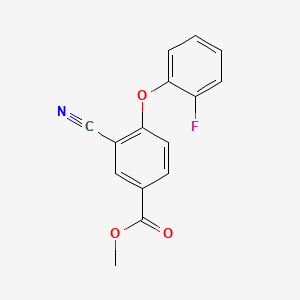


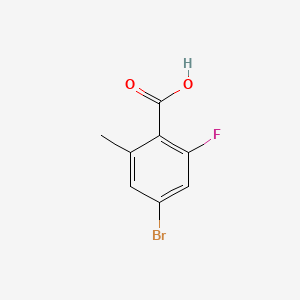
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
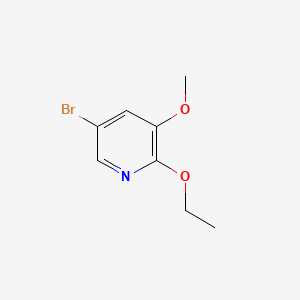
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)
